REACTION_CXSMILES
|
[Cl:1][C:2]([C:9]1[CH:18]=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[C:14]([O:19][CH3:20])[CH:15]=2)[CH:10]=1)(O)[C:3]([O:5][CH2:6][CH3:7])=[O:4].S(Cl)(Cl)=O>>[Cl:1][CH:2]([C:9]1[CH:18]=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[C:14]([O:19][CH3:20])[CH:15]=2)[CH:10]=1)[C:3]([O:5][CH2:6][CH3:7])=[O:4]
|
Name
|
ethyl α-chloro-6-methoxy-2-naphthylglycolate
|
Quantity
|
0.747 mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)(O)C1=CC2=CC=C(C=C2C=C1)OC
|
Name
|
|
Quantity
|
0.895 mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
is stirred with 106.67 g
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The cold reaction mixture
|
Type
|
ADDITION
|
Details
|
is poured into 1125 ml
|
Type
|
STIRRING
|
Details
|
of ice-cold water with stirring
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with 800 ml
|
Type
|
WASH
|
Details
|
The ethereal solution is washed with 450 ml
|
Type
|
WASH
|
Details
|
by washing twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethereal solution is dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)OCC)C1=CC2=CC=C(C=C2C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |